3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a chromeno[8,7-e][1,3]oxazin ring system, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by cyclization with pyridine-4-carbaldehyde under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazin ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Due to its potential pharmacological activities, it is being investigated for its therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one include other heterocyclic compounds with similar ring structures, such as:
- 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Biological Activity
The compound 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule notable for its potential biological activities. This compound, characterized by a chromeno-oxazine core and various substituents, has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C24H19ClN2O3, with a molecular weight of 418.9 g/mol . The structure includes a chlorophenyl group , a methyl group , and a pyridinylmethyl substituent , which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H19ClN2O3 |
Molecular Weight | 418.9 g/mol |
IUPAC Name | This compound |
CAS Number | 929493-83-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thereby affecting various biochemical pathways. The exact mechanisms may vary depending on the biological context and the specific targets involved .
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies indicate that it possesses moderate to potent antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : In vitro assays have reported effective antifungal properties against strains such as Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study conducted by Grover et al. (2014) synthesized derivatives of chromeno compounds and assessed their antimicrobial properties. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL against various pathogens .
Comparative Analysis
In order to contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Unique Features |
---|---|
3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Different pyridine substitution position affecting activity |
3-(2-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Variations in halogen substitution impacting potency |
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(17-2-4-18(25)5-3-17)23(28)19-6-7-21-20(24(19)30-15)13-27(14-29-21)12-16-8-10-26-11-9-16/h2-11H,12-14H2,1H3 |
InChI Key |
RYJDEACSSLESFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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